N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLWEQABLAGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that can enhance their biological and material properties .
Scientific Research Applications
Biological Activities
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazolo derivatives display cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency against these cells .
- Antifungal Activity : Recent studies have synthesized derivatives of N-(1H-pyrazol-5-yl)nicotinamide that demonstrate antifungal properties. These compounds have been tested against fungal pathogens such as Sclerotinia sclerotiorum and Venturia mali, showing promising results in inhibiting mycelial growth .
- Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes, which play a crucial role in various cellular signaling pathways. This inhibition is linked to potential therapeutic effects in treating conditions like depression and anxiety disorders .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
Case Study 1: Anticancer Activity
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound showed an IC50 value of 12.5 µM against A549 cells and 15.0 µM against MCF-7 cells, indicating its potential as an anticancer agent.
Case Study 2: Antifungal Efficacy
In vitro testing of synthesized derivatives revealed that certain compounds exhibited strong antifungal activity against Sclerotinia sclerotiorum. The most effective derivative showed over 70% inhibition of fungal growth at low concentrations, suggesting its viability as a new antifungal treatment .
Case Study 3: Phosphodiesterase Inhibition
Research on the inhibitory effects of this compound on phosphodiesterase enzymes highlighted its potential role in modulating cellular signaling pathways. Compounds derived from this scaffold were shown to effectively inhibit PDE10A with promising selectivity profiles .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 12.5 | Significant cytotoxicity |
| MCF-7 (Breast Cancer) | 15.0 | Potential for drug development | |
| Antifungal | Sclerotinia sclerotiorum | Variable | Exhibited over 70% growth inhibition |
| Phosphodiesterase | PDE10A | Low micromolar | Potential treatment for mood disorders |
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its ability to act as both an enzyme inhibitor and a fluorescent probe highlights its versatility and potential for various applications .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide (NpPN) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of NpPN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
NpPN combines a pyrazolo[1,5-a]pyrimidine framework with a nicotinamide moiety. This structural combination suggests diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.
Kinase Inhibition : NpPN has been identified as an inhibitor of several kinases, including Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR). BTK is crucial for B-cell signaling, making NpPN a potential therapeutic agent for B-cell malignancies. FGFR signaling is often implicated in cancer progression, and NpPN's inhibitory effects on this pathway highlight its anti-cancer potential.
Antifungal Activity : Derivatives of NpPN have demonstrated antifungal properties. For instance, compounds structurally related to NpPN exhibited significant fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Venturia mali, with effective concentrations (EC50) reported at 10.35 mg/L and 17.01 mg/L respectively . This suggests that NpPN may also possess antifungal capabilities worthy of further exploration.
Case Studies and Experimental Data
-
Inhibition of Cancer Cell Proliferation :
- A study evaluating the anticancer properties of related pyrazolo derivatives found that they exhibited IC50 values as low as 0.126 μM against certain cancer cell lines, indicating potent inhibitory effects on cell proliferation . These findings suggest that NpPN could similarly affect cancer cell viability.
- Safety and Toxicity Profiles :
-
Molecular Docking Studies :
- Molecular docking studies have provided insights into the binding affinities of NpPN derivatives with target proteins, revealing potential mechanisms through which these compounds exert their biological effects. For instance, docking simulations indicated strong interactions with key enzymes involved in cancer progression and inflammation .
Comparative Analysis
The following table summarizes the biological activities and characteristics of various compounds related to this compound:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| N-(1H-pyrazol-5-yl)nicotinamide | Antifungal | Effective against S. sclerotiorum |
| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Inhibitory effects on various cancer cell lines |
| Pyrimido[1,2-b]indazole derivatives | Phosphodiesterase Inhibitors | Targeting specific enzymes in cancer pathways |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Enhanced solubility | Improved bioavailability compared to parent compound |
Q & A
Q. What are the optimal synthetic routes for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide, and how can purity be ensured?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, combinatorial synthesis using activated p-nitrophenyl esters followed by scavenging of byproducts (e.g., p-nitrophenol) ensures high yields and purity . Key steps include:
- Reagent selection : Use polar aprotic solvents (e.g., DMF) with bases like potassium carbonate for nucleophilic substitutions .
- Purification : Employ scavenging resins or silica gel chromatography to remove excess reagents .
- Characterization : Validate purity via HPLC and confirm structures using / NMR and HRMS .
Q. How can the reactivity of the pyrazolo[1,5-a]pyrimidine core be leveraged for functionalization?
The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable at positions 3, 5, and 6. Key strategies include:
Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Spectroscopy : / NMR to confirm substitution patterns and regiochemistry .
- Mass spectrometry : HRMS for molecular weight validation .
- X-ray crystallography : Resolve ambiguous regiochemistry in complex derivatives .
Advanced Research Questions
Q. How do structural modifications impact the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies reveal:
- Anticancer activity : Substitution at position 3 with trifluoromethyl groups enhances cytotoxicity (e.g., IC < 1 µM in leukemia cells) .
- Enzyme inhibition : IRAK4 inhibition is optimized with cyclohexyl-indazole carboxamide substituents .
- Pharmacokinetics : Addition of hydrophilic groups (e.g., morpholine) improves oral bioavailability .
Table 1 : Key SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
Q. What in vitro/in vivo models are suitable for evaluating pyrazolo[1,5-a]pyrimidine-based therapeutics?
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives?
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with varying concentrations to confirm IC values .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific effects .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes .
Methodological Considerations
Q. What strategies mitigate challenges in regioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
